2-(Benzylsulfanyl)benzohydrazide
Description
2-(Benzylsulfanyl)benzohydrazide is a benzohydrazide derivative featuring a benzylsulfanyl (–S–CH₂C₆H₅) substituent at the 2-position of the benzohydrazide scaffold. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science. Benzohydrazides are widely studied for their ability to form Schiff bases via condensation with aldehydes or ketones, a property exploited in synthesizing bioactive molecules and metal complexes .
Properties
CAS No. |
51471-69-3 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-benzylsulfanylbenzohydrazide |
InChI |
InChI=1S/C14H14N2OS/c15-16-14(17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |
InChI Key |
CTWFXIDHWCEVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The benzylsulfanyl group (–S–CH₂C₆H₅) provides moderate electron-donating properties compared to the electron-withdrawing iodo group in 4-iodobenzohydrazide .
- Crystal Packing : Methyl-substituted derivatives (e.g., 2,4-dimethylbenzohydrazide) exhibit dihedral angles of 88.45° between phenyl rings, whereas benzylsulfanyl analogs may adopt distinct conformations due to sulfur’s larger atomic radius .
Physicochemical and Spectral Properties
- FT-IR : The –NH stretch in benzohydrazides appears at ~3200–3300 cm⁻¹, while the C=S stretch in sulfanyl derivatives is observed at ~650–700 cm⁻¹ .
- NMR : Protons adjacent to sulfur (e.g., –CH₂–S–) resonate at δ 3.5–4.5 ppm in ¹H NMR .
- Thermal Stability : Benzothiazolylsulfanyl derivatives exhibit higher decomposition temperatures (250–300°C) due to aromatic stabilization , whereas alkylsulfanyl analogs degrade at lower temperatures (~200°C) .
Antioxidant Activity
Enzyme Inhibition
Metal Complexation
- Fe(III) and Mo(VI) complexes of benzohydrazides show distinct geometries (octahedral vs. square pyramidal) influenced by substituents .
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